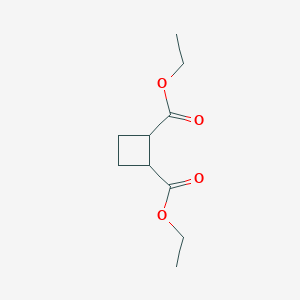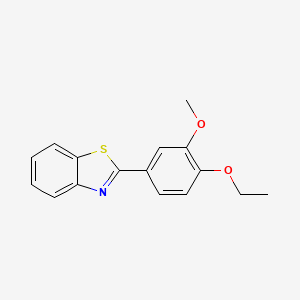
2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole est un composé organique qui appartient à la famille des benzothiazoles. Les benzothiazoles sont des composés hétérocycliques contenant à la fois du soufre et de l'azote dans leur structure. Ce composé particulier est caractérisé par la présence d'un groupe éthoxy et d'un groupe méthoxy liés au cycle phényle, qui est ensuite lié à la partie benzothiazole.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole implique généralement la condensation de la 4-éthoxy-3-méthoxyaniline avec le 2-mercaptobenzothiazole. La réaction est généralement réalisée en présence d'un agent déshydratant tel que l'acide polyphosphorique ou l'oxychlorure de phosphore. Les conditions de réaction comprennent souvent le chauffage du mélange à des températures allant de 100 °C à 150 °C pendant plusieurs heures afin d'assurer une condensation complète.
Méthodes de Production Industrielle : Dans un contexte industriel, la production du 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut encore améliorer la possibilité de mise à l'échelle de la synthèse. Les méthodes industrielles peuvent également intégrer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions : Le 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur acide de Lewis.
Principaux Produits Formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés benzothiazoliques réduits.
Substitution : Benzothiazoles halogénées ou nitro-substituées.
4. Applications de la Recherche Scientifique
Le 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et antifongique, ce qui en fait un candidat pour le développement de nouveaux médicaments.
Médecine : La recherche a indiqué son utilisation potentielle dans le traitement de certaines maladies en raison de ses propriétés bioactives.
Industrie : Il est utilisé dans le développement de matériaux dotés de propriétés spécifiques, telles que les colorants et les polymères.
5. Mécanisme d'Action
Le mécanisme d'action du 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber l'activité de certaines enzymes ou perturber les processus cellulaires en se liant à des protéines clés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Composés Similaires :
- 2-(4-Méthoxyphényl)-1,3-benzothiazole
- 2-(4-Éthoxyphényl)-1,3-benzothiazole
- 2-(4-Méthoxy-3-éthoxyphényl)-1,3-benzothiazole
Comparaison : Par rapport à ses analogues, le 2-(4-Éthoxy-3-méthoxyphényl)-1,3-benzothiazole est unique en raison de la présence de groupes à la fois éthoxy et méthoxy sur le cycle phényle.
Applications De Recherche Scientifique
2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its bioactive properties.
Industry: It is utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
- 2-(4-Ethoxyphenyl)-1,3-benzothiazole
- 2-(4-Methoxy-3-ethoxyphenyl)-1,3-benzothiazole
Comparison: Compared to its analogs, 2-(4-Ethoxy-3-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring
Propriétés
Numéro CAS |
56048-61-4 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-(4-ethoxy-3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-13-9-8-11(10-14(13)18-2)16-17-12-6-4-5-7-15(12)20-16/h4-10H,3H2,1-2H3 |
Clé InChI |
QXMWJYWXNBSOMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



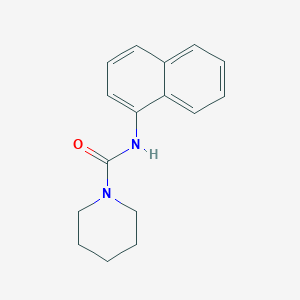
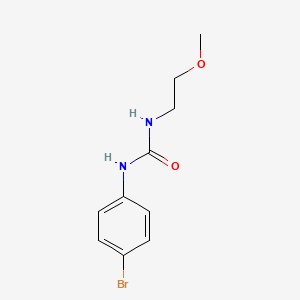
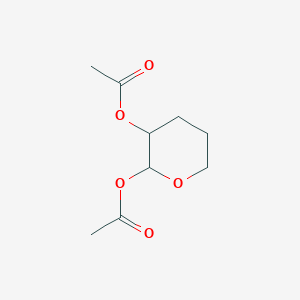

![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)





